REACTION_CXSMILES
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C[O:2][C:3]1[C:16]2[C:15](=[O:17])[CH:14]=[C:13]([C:18]([OH:20])=[O:19])[O:12][C:11]=2[C:10]([CH2:21][CH2:22][CH3:23])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][CH2:8]2.C(=O)(O)[O-].[Na+]>Br>[OH:2][C:3]1[C:16]2[C:15](=[O:17])[CH:14]=[C:13]([C:18]([OH:20])=[O:19])[O:12][C:11]=2[C:10]([CH2:21][CH2:22][CH3:23])=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][CH2:8]2 |f:1.2|
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Name
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5-methoxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid
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Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=C2CCCCC2=C(C=2OC(=CC(C21)=O)C(=O)O)CCC
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Name
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Quantity
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130 mL
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Type
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solvent
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Smiles
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Br
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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The resulting solution was filtered
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Type
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EXTRACTION
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Details
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extracted with chloroform (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The chloroform solution was dried (Na2SO4)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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leaving a residue which, when
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Type
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CUSTOM
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Details
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crystallised from acetone
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Name
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Type
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product
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Smiles
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OC1=C2CCCCC2=C(C=2OC(=CC(C21)=O)C(=O)O)CCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |